Bromotris(2,2-dimethylpropyl)plumbane
Description
Bromotris(2,2-dimethylpropyl)plumbane (CAS 10382-41-9) is an organolead compound featuring a central lead atom bonded to three 2,2-dimethylpropyl (neopentyl) groups and one bromine substituent . The neopentyl groups are highly branched, imparting significant steric hindrance, which stabilizes the lead center against decomposition and unwanted side reactions. The compound’s stability and reactivity profile suggest utility as a precursor in organometallic synthesis or catalysis, though its toxicity—common to most lead derivatives—requires careful handling .
Properties
CAS No. |
10382-41-9 |
|---|---|
Molecular Formula |
C15H33BrPb |
Molecular Weight |
500 g/mol |
IUPAC Name |
bromo-tris(2,2-dimethylpropyl)plumbane |
InChI |
InChI=1S/3C5H11.BrH.Pb/c3*1-5(2,3)4;;/h3*1H2,2-4H3;1H;/q;;;;+1/p-1 |
InChI Key |
MDYSKAVNQVSUOL-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C[Pb](CC(C)(C)C)(CC(C)(C)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bromotris(2,2-dimethylpropyl)plumbane typically involves the reaction of lead(IV) bromide with 2,2-dimethylpropylmagnesium bromide in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the reactants and products. The general reaction scheme is as follows:
PbBr4+3(CH3
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Features
The structural diversity among organolead compounds significantly impacts their electronic and steric properties. Below is a comparative analysis of Bromotris(2,2-dimethylpropyl)plumbane with selected analogs:
| Compound Name | CAS Number | Substituents | Key Structural Features |
|---|---|---|---|
| This compound | 10382-41-9 | 3 neopentyl, 1 Br | High steric bulk, Br as a leaving group |
| (2,2-Dimethylpropoxy)triethylplumbane | 17393-68-9 | 3 ethyl, 1 neopentoxy | Ether oxygen enhances Lewis basicity |
| Diethyldipropylplumbane | 3440-77-5 | 2 ethyl, 2 propyl | Linear alkyls, lower steric hindrance |
| Butyl(triethyl)plumbane | 64346-32-3 | 3 ethyl, 1 butyl | Longer alkyl chain increases lipophilicity |
| Dimethylbis(trifluoromethyl)plumbane | 67946-73-0 | 2 methyl, 2 CF₃ | Electron-withdrawing CF₃ groups increase electrophilicity |
- Steric Effects : The neopentyl groups in the target compound provide greater steric protection compared to linear alkyl chains in diethyldipropylplumbane (3440-77-5) or butyl(triethyl)plumbane (64346-32-3) .
- Electronic Effects : Bromine’s electronegativity contrasts with the electron-donating ethyl groups in butyl(triethyl)plumbane and the electron-withdrawing trifluoromethyl groups in dimethylbis(trifluoromethyl)plumbane (67946-73-0) .
Reactivity Profiles
- Substitution Reactions : The bromine substituent in this compound facilitates nucleophilic substitution, whereas the neopentoxy group in (2,2-dimethylpropoxy)triethylplumbane (17393-68-9) may resist such reactions due to stronger C-O bonding .
- Cross-Coupling Potential: Sulfur-containing analogs like dimethylbis(phenylthio)plumbane (62560-46-7) exhibit higher nucleophilicity at sulfur, enabling participation in thiolate-mediated couplings—a pathway less accessible to the brominated target compound .
Stability and Decomposition Pathways
- Thermal Stability : The bulky neopentyl groups in the target compound likely enhance thermal stability compared to diethyldipropylplumbane (3440-77-5), which has smaller substituents .
- Hydrolytic Sensitivity : this compound may hydrolyze more readily than fully alkylated derivatives (e.g., butyl(triethyl)plumbane) due to the polar Pb-Br bond, though steric shielding could mitigate this .
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